molecular formula C15H18N4O5S B2374265 Ethyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate CAS No. 850937-36-9

Ethyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate

Cat. No.: B2374265
CAS No.: 850937-36-9
M. Wt: 366.39
InChI Key: PRMDTYKXDMRXGN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 5 and a sulfanyl acetylpiperazine-carboxylate moiety. The furan substituent likely enhances π-π stacking interactions with biological targets, while the piperazine-carboxylate group improves solubility and pharmacokinetic properties.

Properties

IUPAC Name

ethyl 4-[2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S/c1-2-22-15(21)19-7-5-18(6-8-19)12(20)10-25-14-17-16-13(24-14)11-4-3-9-23-11/h3-4,9H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMDTYKXDMRXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with carbon disulfide and an alkylating agent under basic conditions.

    Thioacetylation: The oxadiazole derivative is then reacted with a thioacetylating agent to introduce the thioacetyl group.

    Piperazine Derivative Formation: The thioacetylated oxadiazole is then reacted with ethyl piperazine-1-carboxylate under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The thioacetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Various substituted thioacetyl derivatives.

Scientific Research Applications

Ethyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system due to the presence of the piperazine ring.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate depends on its application:

    Medicinal Chemistry: It may interact with various molecular targets such as neurotransmitter receptors or enzymes, modulating their activity.

    Organic Synthesis: It acts as a reactive intermediate, participating in various chemical reactions to form more complex structures.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

The biological and physicochemical properties of 1,3,4-oxadiazoles are highly dependent on substituents. Key analogues include:

Compound Name / ID Substituent at Oxadiazole C5 Molecular Weight (g/mol) Key Bioactivity Toxicity Notes
Target Compound Furan-2-yl ~382.46 (estimated) Antifungal (inferred from LMM11) Low (assumed from analogues)
LMM11 Furan-2-yl Not reported Antifungal (C. albicans, TrxR inhibition) Low cytotoxicity
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives (6f, 6o) 4-Chlorophenyl ~300–400 (varies) Antimicrobial (broad-spectrum) Low (except 6g, 6j)
C292-0379 4-Chlorophenoxy Not reported Not reported Not reported
Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate 3,4-Dimethylphenyl 404.5 Not reported Not reported

Key Observations :

  • Furan vs. Chlorophenyl : The furan-2-yl group (target compound, LMM11) correlates with antifungal activity via thioredoxin reductase inhibition , whereas chlorophenyl derivatives (e.g., 6f, 6o) exhibit broader antimicrobial action .
  • Substituent Effects on Toxicity: Chlorophenyl derivatives show low toxicity except for 6g and 6j, which have higher cytotoxicity due to unknown structural factors .

Piperazine-Carboxylate Derivatives

The piperazine-carboxylate moiety is a common feature in analogues, enhancing solubility and binding to biological targets. For example:

  • C292-0209 : Substituted with thiophen-2-yl, molecular weight 382.46 g/mol.
  • Ethyl 4-[2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate : Molecular weight 390.14 g/mol. No bioactivity reported, but the 3-methylphenyl group may alter lipophilicity compared to the furan derivative.

Heterocyclic Variations

  • Pyridyl Analogues : Compounds with 4-methylpyridin-3-yl substituents (e.g., DK-IA to DK-IH) demonstrated anti-inflammatory and enzyme-inhibitory activities. Replacing furan with pyridine may shift selectivity toward inflammatory targets.
  • Indole Derivatives : Compounds like 8t (N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) show α-glucosidase and lipoxygenase inhibition, highlighting the role of bulky aromatic groups in enzyme targeting.

Research Findings and Trends

Antifungal Activity

The target compound and LMM11 share a furan-2-yl group, which is critical for inhibiting Candida albicans growth via thioredoxin reductase (TrxR) binding . This mechanism is distinct from fluconazole, which targets ergosterol synthesis, suggesting a novel antifungal pathway.

Antimicrobial vs. Antifungal Selectivity

Chlorophenyl derivatives (e.g., 6f, 6o) exhibit broad-spectrum antimicrobial activity but lack the specificity of furan-based compounds for fungal TrxR . This suggests that the furan group optimizes interactions with fungal enzymes.

Toxicity and Solubility

  • Piperazine-Carboxylate Group : Enhances aqueous solubility, reducing aggregation-related toxicity .
  • Chlorophenyl vs. Furan : Chlorophenyl derivatives (e.g., 6g, 6j) show higher cytotoxicity, possibly due to reactive metabolite formation .

Biological Activity

Ethyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate, also known as Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate (CAS No. 33621-21-5), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

PropertyValue
Chemical Formula C₁₀H₁₀N₂O₄S
Molecular Weight 254.27 g/mol
IUPAC Name Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
PubChem CID 865348
Appearance Powder

Antimicrobial Activity

Research has demonstrated that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. A study highlighted that derivatives similar to Ethyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine showed significant activity against various pathogens. The minimum inhibitory concentrations (MIC) of these compounds were evaluated against common bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
Ethyl 4-(...piperazine)Staphylococcus aureus15.62
Ethyl 4-(...piperazine)Escherichia coli31.25
Ethyl 4-(...piperazine)Candida albicans7.81

These findings suggest that the compound has potential as a broad-spectrum antimicrobial agent.

Anti-Tubercular Activity

A significant area of research involves the anti-tubercular potential of similar compounds. A study synthesized various oxadiazole derivatives and tested them against Mycobacterium tuberculosis. The results indicated that some derivatives exhibited IC50 values ranging from 1.35 to 2.18 µM, showcasing the potential for developing new anti-tubercular agents based on this scaffold.

Case Study 1: Synthesis and Evaluation

In a recent study published in ResearchGate, a series of oxadiazole derivatives were synthesized and evaluated for their biological activities. Among these, a compound structurally related to Ethyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine demonstrated promising anti-tubercular activity with an IC90 value of approximately 3.73 µM against Mycobacterium tuberculosis H37Ra .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure–activity relationships of oxadiazole derivatives. It was found that modifications in the furan ring significantly influenced the biological activity of the compounds. The study emphasized how specific substitutions could enhance antimicrobial efficacy while reducing cytotoxicity towards human cells .

The proposed mechanism for the biological activity of Ethyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine involves interaction with bacterial enzymes or pathways crucial for cell wall synthesis or metabolic processes. Molecular docking studies have suggested that these compounds can effectively bind to target sites within microbial cells, leading to inhibition of growth and replication.

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